molecular formula C13H15N5O2 B12268939 4-(3-cyanopyrazin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(3-cyanopyrazin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12268939
M. Wt: 273.29 g/mol
InChI Key: GNECAUGMHFZHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-cyanopyrazin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with a cyano group and a morpholine ring substituted with a cyclopropyl group

Preparation Methods

The synthesis of 4-(3-cyanopyrazin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(3-cyanopyrazin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The cyano group and other substituents can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-cyanopyrazin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Materials Science: The compound’s properties may be explored for applications in materials science, such as in the development of new polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-(3-cyanopyrazin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3-cyanopyrazin-2-yl)-N-cyclopropylmorpholine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyano group and a morpholine ring, which may confer distinct properties and applications.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

4-(3-cyanopyrazin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C13H15N5O2/c14-7-10-12(16-4-3-15-10)18-5-6-20-11(8-18)13(19)17-9-1-2-9/h3-4,9,11H,1-2,5-6,8H2,(H,17,19)

InChI Key

GNECAUGMHFZHGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=CN=C3C#N

Origin of Product

United States

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